Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a benzylcarbamoyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate typically involves the condensation of a carboxylic acid with an amine. One common method is the direct amidation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of coupling reagents and catalysts can enhance the efficiency of the amidation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- 1-Benzyl-2-pyrrolidinone
- Benzyl (2S)-2,2’-bipyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-14-16-8-3-1-4-9-16)18-12-7-13-22(18)20(24)25-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,23) |
InChI Key |
XGNXPKQVONHALF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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